1,4-Hexadiene

Catalog No.
S622874
CAS No.
592-45-0
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Hexadiene

CAS Number

592-45-0

Product Name

1,4-Hexadiene

IUPAC Name

hexa-1,4-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3

InChI Key

PRBHEGAFLDMLAL-UHFFFAOYSA-N

SMILES

CC=CCC=C

solubility

Insol in water; sol in ether, ethanol, and benzene

Synonyms

1,4-hexadiene

Canonical SMILES

CC=CCC=C

Isomeric SMILES

C/C=C/CC=C

The exact mass of the compound 1,4-Hexadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ether, ethanol, and benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157585. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,4-Hexadiene is a linear, non-conjugated diene characterized by one terminal and one internal double bond. Industrially, it is highly valued as a critical termonomer in the production of Ethylene Propylene Diene Monomer (EPDM) elastomers. The terminal double bond readily participates in Ziegler-Natta or metallocene-catalyzed polymerization, integrating into the polymer backbone, while the internal double bond remains pendant to facilitate subsequent sulfur or peroxide vulcanization. With a boiling point of 64-66°C and a specific gravity of 0.71, it exists as a clear liquid at room temperature, allowing for standard liquid-dosing in polymerization reactors. Its unique dual-reactivity profile provides manufacturers with precise control over cross-link density, making it a foundational precursor for weather-resistant rubbers, thermoplastic vulcanizates (TPVs), and specialized polymer blends [1].

Substituting 1,4-hexadiene with other common dienes like 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (DCPD), or 1,5-hexadiene fundamentally alters both the manufacturing process and the final material properties. Using 1,5-hexadiene, which possesses two terminal double bonds, leads to premature cross-linking and unwanted cyclization during polymerization, resulting in insoluble gel fractions that disrupt extrusion. Conversely, substituting 1,4-hexadiene with ENB drastically accelerates the vulcanization rate, which can cause severe scorching (premature curing) in thick-molded parts. Replacing it with DCPD results in sluggish curing kinetics and yields an elastomer that is virtually impossible to devulcanize for recycling. Therefore, 1,4-hexadiene cannot be generically substituted without re-engineering the entire curing profile, thermal stability, and end-of-life recyclability of the target polymer [1].

Controlled Vulcanization Rate in EPDM Synthesis

In EPDM rubber formulations, the choice of the diene comonomer dictates the vulcanization speed. 1,4-Hexadiene (1,4-HD) provides an intermediate, highly controllable curing rate compared to ultra-fast 5-ethylidene-2-norbornene (ENB) and slow-curing dicyclopentadiene (DCPD). This moderate reactivity prevents premature scorching during high-temperature processing while ensuring complete cross-linking, making it ideal for thick-section molded goods where ENB would cure too rapidly [1].

Evidence DimensionVulcanization Curing Rate
Target Compound DataIntermediate curing rate (prevents scorching)
Comparator Or BaselineENB (fastest, prone to scorch) and DCPD (slowest, extended cycle times)
Quantified DifferenceCuring speed order: ENB > 1,4-Hexadiene > DCPD
ConditionsSulfur vulcanization of EPDM compounds

A controlled curing rate is critical for manufacturers to balance production throughput with the prevention of premature cross-linking (scorching) during molding.

Prevention of Premature Cross-Linking in Copolymerization

When copolymerized with ethylene using metallocene or Ziegler-Natta catalysts, 1,4-hexadiene exhibits superior processability compared to 1,5-hexadiene. Because 1,5-hexadiene possesses two terminal double bonds, it is prone to unwanted cyclization (forming cyclopentane rings) and premature cross-linking at low temperatures, resulting in insoluble gel fractions. In contrast, 1,4-hexadiene copolymers lack these crosslinked structures and remain completely soluble in xylene at 160°C, ensuring a defect-free, processable polymer melt [1].

Evidence DimensionPolymer solubility and gelation (xylene at 160°C)
Target Compound Data1,4-Hexadiene copolymers are completely soluble (no gel fraction)
Comparator Or Baseline1,5-Hexadiene copolymers (form crosslinked, insoluble networks)
Quantified Difference100% solubility for 1,4-HD vs. significant insoluble gel fraction for 1,5-HD
ConditionsEthylene/diene copolymerization via metallocene catalysis

Eliminating premature gelation ensures consistent polymer rheology and prevents defects during downstream extrusion and molding processes.

Superior Devulcanization Efficiency for Elastomer Recycling

The structural nature of the diene monomer fundamentally alters the end-of-life recyclability of EPDM rubbers. Research on thermochemical devulcanization demonstrates that peroxide-cured 1,4-hexadiene EPDM undergoes efficient devulcanization primarily via targeted crosslink scission. In direct contrast, peroxide-cured ENB-EPDM devulcanizes poorly (predominantly via random main-chain scission, degrading polymer properties), and sulfur-cured DCPD-EPDM cannot be devulcanized at all, undergoing further unwanted crosslinking instead [1].

Evidence DimensionDevulcanization mechanism and efficiency
Target Compound Data1,4-Hexadiene EPDM (efficient crosslink scission)
Comparator Or BaselineENB-EPDM (poor devulcanization, random scission) and DCPD-EPDM (no devulcanization, further crosslinking)
Quantified Difference1,4-HD enables viable devulcanization; DCPD entirely prevents it
ConditionsThermochemical devulcanization of peroxide- and sulfur-cured EPDM

For manufacturers prioritizing sustainable product lifecycles, 1,4-HD allows for the recovery and recycling of high-value elastomeric waste that is impossible with DCPD.

Favorable Handling Volatility vs. Lighter Dienes

1,4-Hexadiene presents a boiling point of 64-66°C at 760 mmHg, providing a safer and more manageable volatility profile during industrial synthesis compared to lighter dienes like 1,3-butadiene (boiling point -4.4°C), which require pressurized gas handling systems. While it still requires strict flammability controls (flash point -25°C), its liquid state at standard room temperature significantly simplifies dosing, storage, and reactor feeding in standard liquid-phase polymerization setups[1].

Evidence DimensionBoiling point and physical state at STP
Target Compound Data64-66°C (Liquid)
Comparator Or Baseline1,3-Butadiene (-4.4°C, Gas)
Quantified Difference~70°C higher boiling point, allowing liquid-phase handling
ConditionsStandard atmospheric pressure (760 mmHg)

Liquid-state handling at room temperature reduces the need for expensive pressurized infrastructure required for gaseous diene monomers.

Thick-Section EPDM Rubber Molding

Directly downstream of its controlled vulcanization kinetics, 1,4-hexadiene is the optimal comonomer for thick-walled automotive and industrial seals. In these applications, the ultra-fast curing of ENB would cause premature scorching and thermal degradation, whereas 1,4-hexadiene ensures uniform cross-linking throughout the bulk material [1].

Recyclable Elastomers and Sustainable TPVs

Leveraging its unique devulcanization profile, 1,4-hexadiene is highly suited for next-generation, recyclable ethylene-propylene rubbers. Because its crosslinks can be selectively cleaved via thermochemical processes—unlike DCPD-based networks—it enables the recovery and reuse of high-value elastomeric waste [2].

Defect-Free Polyolefin Copolymer Synthesis

Due to its resistance to premature cyclization and gelation, 1,4-hexadiene is the preferred diene for synthesizing highly soluble, processable ethylene/diene copolymers via metallocene catalysis. It avoids the insoluble networks formed by 1,5-hexadiene, ensuring consistent melt rheology for advanced films and coatings [3].

Physical Description

Colorless liquid; [HSDB]

Color/Form

Colorless liquid

XLogP3

2.4

Exact Mass

82.078250319 g/mol

Monoisotopic Mass

82.078250319 g/mol

Boiling Point

65 °C @ 760 mm Hg

Flash Point

-21 °C
-6 °F (-21 °C) (CLOSED CUP)

Heavy Atom Count

6

Vapor Density

2.8 (AIR= 1)

Density

0.7000 @ 20 °C/4 °C

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-138.7 °C

UNII

17304456C6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

172.0 [mmHg]
172.6 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7319-00-8
7318-67-4
592-45-0

Associated Chemicals

cis-1,4-Hexadiene;7318-67-4

Wikipedia

(4E)-1,4-hexadiene
1,4-hexadiene

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

REACTION BETWEEN ETHYLENE & BUTADIENE WITH A SPECIAL CATALYST.
REACTION OF ETHYLENE WITH BUTADIENE IN THE PRESENCE OF A SPECIAL CATALYST, EG, RHODIUM CHLORIDE OR A TETRAKIS LIGAND NICKEL(0) COMPLEX

General Manufacturing Information

1,4-Hexadiene: ACTIVE

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